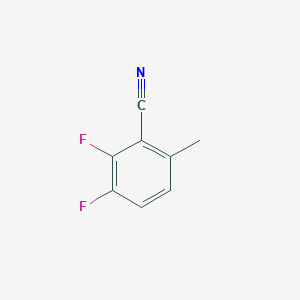

2,3-Difluoro-6-methylbenzonitrile

描述

Significance of Fluorinated Benzonitriles in Contemporary Chemical Research

The introduction of fluorine atoms onto a benzonitrile (B105546) scaffold imparts unique and often beneficial properties. Fluorine is the most electronegative element, and its small size allows it to act as a strategic bioisostere for hydrogen. In medicinal chemistry, the incorporation of fluorine can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. chemicalbook.combldpharm.com This is due to the high strength of the carbon-fluorine bond. bldpharm.com Furthermore, fluorination can modulate physicochemical properties such as lipophilicity and pKa, which in turn improves pharmacokinetic profiles, including membrane permeability and bioavailability. chemicalbook.comnih.gov Consequently, fluorinated compounds constitute a significant portion of commercially available pharmaceuticals. nih.govalfa-chemistry.com The unique properties of fluorine often lead to improved metabolic stability and enhanced membrane permeation, making fluorinated benzonitriles highly sought-after building blocks in drug discovery. chemicalbook.com

Structural and Synthetic Landscape of 2,3-Difluoro-6-methylbenzonitrile

This compound is a specific polysubstituted aromatic compound. Its structure features a benzene (B151609) ring with a nitrile group, a methyl group, and two fluorine atoms arranged in a precise orientation.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅F₂N |

| IUPAC Name | This compound |

| CAS Number | 946994-32-5 |

| Molecular Weight | 153.13 g/mol |

| Topological Polar Surface Area | 23.8 Ų |

Data sourced from PubChem CID 89015875. nih.gov

The synthetic preparation of specifically substituted benzonitriles often requires multi-step pathways. While a direct, published synthesis for this compound is not readily found in broad searches, its synthesis can be conceptualized based on established methodologies for closely related analogues. A relevant example is the synthesis of 2,3-difluoro-6-nitrobenzonitrile (B2356266), which starts from 2,3,4-trifluoronitrobenzene. google.com In this patented process, a fluorine/cyanide exchange is achieved by reacting the trifluoro precursor with a cyanide salt. google.com This nucleophilic aromatic substitution (SNAr) reaction is a common method for introducing the nitrile group onto an activated aromatic ring. A similar strategy could be envisioned for this compound, likely starting from a corresponding trifluoro-toluene derivative.

Overview of Research Trajectories for Aryl Nitriles and Halogenated Aromatics

Current research in the chemistry of aryl nitriles and halogenated aromatics is focused on developing more efficient, selective, and sustainable synthetic methods. Traditional methods for introducing nitrile or halogen groups often require harsh conditions or toxic reagents. nih.gov Modern research emphasizes the use of transition-metal catalysis to achieve these transformations under milder conditions. For instance, nickel-catalyzed methods have been developed for the metathesis (exchange) of functional groups between aryl nitriles and other aromatic compounds, offering novel routes to complex molecules. nih.gov

Another significant research trajectory involves the direct C-H functionalization of aromatic rings. sigmaaldrich.com These methods avoid the need for pre-functionalized starting materials, such as aryl halides, making synthetic routes more atom-economical and efficient. The development of novel halogenating agents, such as N-halosuccinimides (NXS), in combination with catalytic systems, is expanding the toolbox for creating diverse halogenated aromatic compounds. chemicalbook.com The study of how halogenation patterns affect the physical and chemical properties of molecules, including their persistence in the environment, is also an active area of investigation. scbt.com

Structure

3D Structure

属性

IUPAC Name |

2,3-difluoro-6-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N/c1-5-2-3-7(9)8(10)6(5)4-11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLISYLDOVHWOLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,3 Difluoro 6 Methylbenzonitrile and Its Analogues

De Novo Synthesis Strategies for 2,3-Difluoro-6-methylbenzonitrile

The de novo synthesis of this compound requires careful strategic planning to ensure the correct placement of the substituents on the aromatic ring. Several approaches can be envisaged, leveraging well-established and cutting-edge synthetic transformations. A plausible and efficient route commences from a readily available substituted aniline (B41778), employing a sequence of diazotization and substitution reactions.

A potential synthetic pathway can start from 2,3-difluoro-6-methylaniline. This starting material can be converted to the target benzonitrile (B105546) via a Sandmeyer reaction. wikipedia.orgorganic-chemistry.orgnih.govbyjus.com This classical yet reliable method involves the transformation of an aryl amine into a diazonium salt, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst. wikipedia.orgbyjus.com

Table 1: Proposed Synthesis of this compound via Sandmeyer Reaction

| Step | Reactant | Reagents and Conditions | Product |

| 1 | 2,3-Difluoro-6-methylaniline | 1. NaNO₂, aq. HCl, 0-5 °C | 2,3-Difluoro-6-methylbenzenediazonium chloride |

| 2 | 2,3-Difluoro-6-methylbenzenediazonium chloride | CuCN, KCN, heat | This compound |

This table presents a proposed synthetic route. Specific yields and optimized conditions would require experimental validation.

Regioselective Introduction of Fluorine Substituents

The regioselective introduction of fluorine atoms onto an aromatic ring is a significant challenge in organic synthesis. One common strategy involves electrophilic fluorination of a pre-functionalized aromatic ring. For instance, starting from a molecule with existing directing groups, a fluorine atom can be introduced at a specific position. Modern fluorinating agents like Selectfluor® (F-TEDA-BF₄) are often employed for their efficiency and handling characteristics. nih.gov

Alternatively, nucleophilic aromatic substitution (SNAᵣ) on a suitably activated precursor, such as a polychlorinated or nitro-substituted benzene (B151609) derivative, can be a powerful method for introducing fluorine atoms. The success of this approach hinges on the presence of electron-withdrawing groups that activate the ring towards nucleophilic attack by a fluoride (B91410) source, such as potassium fluoride.

Directed Methyl Group Incorporation in Benzonitrile Scaffolds

The introduction of a methyl group at a specific position on a benzonitrile scaffold can be achieved through several methods. One of the most elegant and regioselective methods is the directed ortho-metalation (DoM). wikipedia.orguwindsor.caharvard.edubaranlab.org This strategy utilizes a directing metalation group (DMG) on the aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. The resulting aryllithium species can then be quenched with an electrophilic methylating agent, such as methyl iodide, to install the methyl group with high precision. wikipedia.orgharvard.edu For instance, a nitrile group itself can act as a directing group, although it is considered a weaker DMG compared to others like amides or methoxy (B1213986) groups.

Table 2: Example of Directed ortho-Metalation for Methylation

| Directing Group | Base | Electrophile | Product | Reference |

| Amide | sec-BuLi, TMEDA | CH₃I | ortho-methylated amide | harvard.edu |

| Methoxy | n-BuLi | CH₃I | ortho-methylated anisole | wikipedia.org |

This table provides examples of the DoM strategy and is not a direct synthesis of the target molecule.

Strategic Formation of the Nitrile Moiety

The introduction of the nitrile group is a crucial step in the synthesis of this compound. The Sandmeyer reaction, as previously mentioned, is a paramount method for converting an aryl amine into a benzonitrile. wikipedia.orgnih.govbyjus.com This reaction proceeds via the formation of a diazonium salt from the corresponding aniline in the presence of a nitrous acid source, followed by treatment with a copper(I) cyanide salt. wikipedia.orgbyjus.com The reaction is known for its broad applicability and tolerance to various functional groups. nih.gov

An alternative and increasingly popular method for nitrile synthesis is the palladium-catalyzed cyanation of aryl halides or triflates. This cross-coupling reaction offers a milder and often more efficient route to benzonitriles. A variety of palladium catalysts and cyanide sources (e.g., zinc cyanide, potassium hexacyanoferrate(II)) have been developed to facilitate this transformation on a wide range of substrates.

Functionalization and Derivatization Approaches for this compound

The nitrile group in this compound is a versatile functional handle that can be transformed into a variety of other functionalities, allowing for the synthesis of a diverse range of analogues.

Chemical Transformations at the Nitrile Group

The electron-withdrawing nature of the nitrile group and the presence of the fluorine atoms on the aromatic ring influence its reactivity. The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. youtube.com

Nucleophilic Additions: The nitrile group can undergo nucleophilic addition with a variety of nucleophiles. For instance, organometallic reagents such as Grignard reagents or organolithium species can add to the nitrile carbon to form, after hydrolysis, ketones. youtube.com Another important transformation is the [3+2] cycloaddition with azides, typically sodium azide, to form tetrazoles. This reaction is often catalyzed by a Lewis acid or a proton source.

Hydrolysis: The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or a primary amide as an intermediate. The hydrolysis to the carboxylic acid is a common transformation, providing access to 2,3-difluoro-6-methylbenzoic acid, another important synthetic intermediate. The conditions for hydrolysis can be tuned to favor the formation of the amide, 2,3-difluoro-6-methylbenzamide.

Table 3: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Hydrolysis (Acidic) | H₂SO₄ (aq), heat | Carboxylic Acid |

| Hydrolysis (Basic) | NaOH (aq), H₂O₂, heat | Amide |

| Tetrazole Formation | NaN₃, NH₄Cl, DMF, heat | Tetrazole |

| Ketone Formation | 1. CH₃MgBr, Et₂O; 2. H₃O⁺ | Methyl Ketone |

This table outlines potential transformations of the nitrile group. Specific reaction conditions would need to be optimized for this compound.

Reductions to Amines and Related Derivatives

The transformation of the nitrile group into an amine is a fundamental synthetic operation that provides access to a variety of derivatives. For this compound, this reduction yields 2,3-difluoro-6-methylbenzylamine, a valuable precursor for more complex molecular architectures.

The most common and effective method for this conversion is the use of strong hydride-donating reagents. libretexts.org Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of quantitatively converting nitriles to primary amines. libretexts.org The reaction typically proceeds by the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an intermediate imine salt. This intermediate is not isolated but is immediately reduced further by another equivalent of the hydride reagent to afford the primary amine after an aqueous workup.

Another established method is catalytic hydrogenation. This involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney nickel or palladium on carbon (Pd/C). This method is often considered "greener" but may require high pressures and temperatures.

Reductive amination represents an alternative route where an aldehyde or ketone is reacted with ammonia (B1221849) or an amine in the presence of a reducing agent. libretexts.orgyoutube.com While not a direct reduction of the nitrile, it is a key related synthesis for producing amines.

Table 1: Theoretical Reduction of this compound

| Reagent | Product | Reaction Type |

|---|---|---|

| 1. LiAlH₄ 2. H₂O | 2,3-Difluoro-6-methylbenzylamine | Hydride Reduction |

Cycloaddition Reactions for Heterocyclic Ring Formation

The nitrile functional group is a versatile participant in cycloaddition reactions, enabling the construction of various nitrogen-containing heterocyclic rings, which are prevalent in medicinal chemistry. nih.govresearchgate.net The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a prominent strategy. researchgate.net

In this context, the nitrile group of this compound can be activated to form a 1,3-dipole, such as a nitrile oxide. Benzonitrile oxides are typically generated in situ from the corresponding benzohydroximoyl halides via dehydrohalogenation with a base. This reactive intermediate can then undergo a [3+2] cycloaddition with a dipolarophile, such as an alkene or alkyne, to yield five-membered heterocycles like isoxazolines or isoxazoles, respectively.

For example, the theoretical conversion of this compound would first involve its transformation into 2,3-difluoro-6-methylbenzohydroximoyl chloride. Subsequent treatment with a non-nucleophilic base in the presence of an alkene (e.g., styrene) would be expected to produce a 3-(2,3-difluoro-6-methylphenyl)-5-phenyl-4,5-dihydroisoxazole. The regioselectivity of such reactions is governed by the electronic and steric properties of both the dipole and the dipolarophile.

Another class of 1,3-dipoles, nitrile imines, can be generated from α-chlorohydrazones and react with alkenes to form pyrazoline derivatives. nih.gov These reactions highlight the potential of this compound as a scaffold for creating diverse heterocyclic libraries.

Modifications of the Methyl Group

The benzylic methyl group on the aromatic ring offers another site for selective functionalization, distinct from the nitrile or the aromatic core.

Benzylic Functionalization Reactions

The hydrogens on the methyl group are benzylic and are thus susceptible to free-radical substitution reactions. A classic transformation is benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN. This reaction would convert this compound into 2,3-difluoro-6-(bromomethyl)benzonitrile. This bromo-derivative is a highly versatile intermediate, amenable to nucleophilic substitution reactions to introduce a wide range of functional groups (e.g., alcohols, ethers, thiols, and other amines).

Oxidation and Reduction Studies

The benzylic methyl group can be readily oxidized to a carboxylic acid using strong oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (prepared from CrO₃ and H₂SO₄) are commonly employed for the oxidation of alkyl side chains on an aromatic ring. youtube.com This reaction on this compound would be expected to yield 2,3-difluoro-6-cyanobenzoic acid. This transformation introduces a new functional group, allowing for further derivatization, such as esterification or amide bond formation. Reduction of the methyl group itself is not a common or synthetically useful transformation.

Aromatic Ring Functionalization of this compound

Direct functionalization of the benzene ring via electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. The outcome of such reactions on a substituted benzene is dictated by the electronic nature and directing effects of the substituents already present. libretexts.org

Electrophilic Aromatic Substitution Patterns and Directivity

The regiochemical outcome of an electrophilic attack on the this compound ring is complex due to the competing directing effects of the four substituents. The reactivity of the ring is also significantly influenced; the presence of three electron-withdrawing groups (two fluorine atoms and one nitrile group) renders the ring highly deactivated towards electrophilic attack, likely requiring harsh reaction conditions.

The directing influence of each substituent can be analyzed as follows:

Nitrile Group (-CN) at C1: This group is strongly electron-withdrawing through both induction and resonance, making it a powerful deactivating group and a meta-director. youtube.com It directs incoming electrophiles to positions C3 and C5. Position C3 is already substituted. Therefore, the nitrile group directs towards C5 .

Fluoro Group (-F) at C2: Halogens are deactivating due to their strong inductive electron withdrawal but are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance to stabilize the cationic intermediate (the Wheland intermediate). libretexts.orgyoutube.com This fluorine atom directs incoming electrophiles to positions C1 (occupied), C3 (occupied), and C5 .

Fluoro Group (-F) at C3: This fluorine atom is also an ortho, para-director. It directs towards positions C2 (occupied), C4 , and C6 (occupied).

Methyl Group (-CH₃) at C6: Alkyl groups are electron-donating through induction and hyperconjugation. They are activating groups and ortho, para-directors. libretexts.org This methyl group directs towards positions C1 (occupied) and C5 .

Table 2: Analysis of Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Effect | Target Position(s) |

|---|---|---|---|---|

| -CN | C1 | Deactivating | meta | C5 |

| -F | C2 | Deactivating | ortho, para | C5 |

| -F | C3 | Deactivating | ortho, para | C4 |

Based on this analysis, the available positions for substitution are C4 and C5.

Position C5 is favored by three substituents: the nitrile group (meta), the C2-fluoro group (para), and the methyl group (ortho).

Position C4 is favored by one substituent: the C3-fluoro group (ortho).

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of electron-deficient aromatic rings, such as those bearing multiple fluorine atoms. In the context of synthesizing fluorinated benzonitriles, SNAr can be employed to introduce the nitrile group or other functionalities onto a polyfluorinated benzene precursor. The high electronegativity of fluorine atoms activates the aromatic ring for nucleophilic attack, and fluoride is an excellent leaving group.

Research has demonstrated the viability of SNAr on polyfluoroarenes. For instance, the reaction of phenothiazine (B1677639) with octafluorotoluene (B1221213) proceeds with high regioselectivity, substituting the fluorine atom at the para-position to the trifluoromethyl group. nih.gov This selectivity is attributed to the electronic stabilization of the intermediate Meisenheimer complex. Similarly, reactions with pentafluoronitrobenzene (B1362553) and methyl pentafluorobenzoate also show a high preference for para-substitution. nih.gov

In the case of polyfluorinated benzonitriles, the cyano group itself is a strong electron-withdrawing group and can direct incoming nucleophiles. Studies on the reaction of nucleophilic carbenes with perfluorinated arenes show that in pentafluorobenzonitrile, substitution occurs selectively at the 4-position. znaturforsch.com In 1,3-dicyano-2,4,5,6-tetrafluorobenzene, substitution of a fluorine atom is preferred over the cyano group, with the attack directed to the 6-position, highlighting the ability of ortho/para-placed cyano groups to stabilize the negatively charged intermediate. znaturforsch.com This principle could be applied to selectively build up the substitution pattern required for this compound from a more highly fluorinated starting material.

| Polyfluoroarene | Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Octafluorotoluene | Phenothiazine | K2CO3, DMF, 60 °C | 10-(Perfluoro-p-tolyl)phenothiazine | 96% | nih.gov |

| Pentafluoronitrobenzene | Phenothiazine | K3PO4, MeCN, 60 °C | 10-(2,3,5,6-Tetrafluoro-4-nitrophenyl)phenothiazine | 78% | nih.gov |

| Methyl pentafluorobenzoate | Phenothiazine | K3PO4, MeCN, 60 °C | Methyl 2,3,5,6-tetrafluoro-4-(phenothiazin-10-yl)benzoate | 69% | nih.gov |

| Pentafluorobenzonitrile | 2,3-Dihydro-1,3-diisopropyl-4,5-dimethylimidazol-2-ylidene | Et2O, BF3·OEt2 | 2-(4-Cyano-2,3,5,6-tetrafluorophenyl)-1,3-diisopropyl-4,5-dimethylimidazolium tetrafluoroborate | N/A | znaturforsch.com |

C-F Bond Activation and Cleavage Methodologies (Hydrodefluorination)

While the carbon-fluorine bond is the strongest single bond to carbon, its selective activation and cleavage have emerged as a powerful tool in organofluorine chemistry. This strategy allows for the "editing" of a molecule's fluorination pattern, providing access to compounds that are difficult to synthesize directly. Hydrodefluorination, the replacement of a C-F bond with a C-H bond, is particularly relevant for the synthesis of partially fluorinated arenes from perfluorinated or polyfluorinated precursors.

Transition metal-catalyzed C-F bond functionalization is a prominent approach. nih.govrsc.orgrsc.org These reactions often proceed via oxidative addition of a low-valent metal catalyst into the C-F bond. For the synthesis of a specific isomer like this compound, a highly regioselective hydrodefluorination of a precursor like 2,3,4-trifluoro-6-methylbenzonitrile or another polyfluorinated analogue would be required. The development of catalyst systems that can differentiate between electronically and sterically distinct C-F bonds is a key challenge in this field.

Recent advances have focused on developing strategies for single and selective C-F bond activation to overcome limitations in synthesizing valuable fluorine-containing compounds. rsc.org For instance, gem-difluoroalkenes can undergo transition-metal-catalyzed reactions that result in net C-F bond functionalization, often delivering monofluorinated products through a process of β-fluoride elimination from an alkylmetal intermediate. nih.gov While this applies to alkenes, the underlying principles of metal-mediated C-F cleavage are relevant to aromatic systems as well.

Catalytic Systems in the Synthesis of this compound and its Derivatives

Catalysis is indispensable for the efficient and selective synthesis of complex organic molecules. For a target like this compound, various catalytic systems, including transition metal catalysis, organocatalysis, and biocatalysis, offer powerful solutions for constructing the desired molecular architecture.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

Transition metal-catalyzed cross-coupling reactions are among the most powerful methods for C-C bond formation and are widely used in the synthesis of substituted aromatics. numberanalytics.comnih.gov The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is particularly notable for its mild conditions and high functional group tolerance. thieme-connect.denih.gov

In the synthesis of this compound or its analogues, a Suzuki-Miyaura coupling could be envisioned for introducing the methyl group. For example, a 2,3-difluorobenzonitrile (B1214704) derivative bearing a halide (e.g., 6-bromo-2,3-difluorobenzonitrile) could be coupled with a methylboronic acid or its ester. Conversely, a 2,3-difluoro-6-methylphenyl halide could be coupled with a cyanide source, although direct cyanation is often achieved through other means.

Research on the Suzuki-Miyaura coupling of fluorohalobenzenes has shown that such reactions are highly effective. thieme-connect.deresearchgate.net Palladium catalysts, often with specialized phosphine (B1218219) ligands, are typically employed. For instance, the coupling of 1-bromo-2,3-difluorobenzene (B1273032) with various arylboronic acids proceeds efficiently. semanticscholar.org A key intermediate in the synthesis of dual A2A/A2B adenosine (B11128) receptor antagonists was prepared via a Suzuki coupling reaction between a boronic ester of 3-bromo-2-methylphenylacetonitrile and 4,6-dichloro-2-pyrimidinamine, demonstrating the compatibility of the methyl and nitrile functionalities in such reactions. nih.gov

| Aryl Halide | Boron Reagent | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | PdNPs on COOH-graphene | 4,4'-Difluorobiphenyl | High Conversion | semanticscholar.org |

| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | PdNPs on COOH-graphene | 2,4'-Difluorobiphenyl | High Conversion | semanticscholar.org |

| 2-(3-Bromo-2-methylphenyl)acetonitrile derivative | 4,6-Dichloro-2-pyrimidinamine | Pd(dppf)Cl2 | Coupled pyrimidine-phenylacetonitrile derivative | N/A | nih.gov |

| Benzyl bromide | Potassium phenyltrifluoroborate | PdCl2(dppf)·CH2Cl2, Cs2CO3 | Diphenylmethane | Good | nih.gov |

Organocatalytic and Biocatalytic Approaches

In the quest for more sustainable and efficient synthetic methods, organocatalysis and biocatalysis have emerged as powerful alternatives to traditional metal-based catalysis.

Biocatalysis: The synthesis of aromatic nitriles can be achieved under remarkably mild and environmentally friendly conditions using enzymes. numberanalytics.comresearchgate.net Specifically, engineered aliphatic aldoxime dehydratases (Oxd) have been developed for the scalable synthesis of aromatic nitriles from the corresponding benzaldoximes. nih.govescholarship.org This biocatalytic approach avoids harsh conditions and toxic reagents typically associated with industrial nitrile production, such as ammoxidation. nih.govnih.gov For the synthesis of this compound, a potential biocatalytic route would involve the enzymatic dehydration of 2,3-difluoro-6-methylbenzaldoxime. The substrate scope of engineered Oxd enzymes has been shown to include ortho-substituted benzaldoximes, suggesting that a substrate with the substitution pattern of the target molecule could be viable. nih.gov

Organocatalysis: Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While direct organocatalytic synthesis of this compound is not widely reported, the principles of organocatalysis have been successfully applied to the synthesis of other complex fluorinated molecules. For example, the highly enantioselective synthesis of 3-difluoroalkyl substituted 3-hydroxyoxindoles has been achieved using organocatalysts. nih.gov This demonstrates the potential of organocatalysis to control stereochemistry in reactions involving fluorinated substrates, a capacity that could be harnessed in the synthesis of chiral analogues or derivatives of the target benzonitrile.

Photoredox Catalysis in Fluorinated Nitrile Synthesis

Photoredox catalysis, which uses light to drive chemical reactions via single-electron transfer pathways, has revolutionized modern organic synthesis. This approach enables transformations that are often difficult to achieve with traditional thermal methods.

In the context of fluorinated nitrile synthesis, photoredox catalysis can offer novel pathways. For instance, the cyanodemethoxylation of arenes has been accomplished using a highly oxidizing acridinium (B8443388) photoredox catalyst with acetone (B3395972) cyanohydrin as the cyanide source. scispace.com This method could potentially be adapted for the late-stage introduction of a nitrile group onto a pre-functionalized 2,3-difluoro-6-methylbenzene core.

Furthermore, photoredox catalysis can be used for C-F bond activation. A transition-metal-free photochemical strategy has been developed to generate gem-difluoromethyl radicals, which were then used to prepare valuable difluorinated oxindole (B195798) derivatives. rsc.org This was achieved using a simple benzenethiol (B1682325) as an organophotocatalyst under open-to-air conditions, showcasing the operational simplicity that photoredox catalysis can offer. rsc.org Such radical-based strategies could open new avenues for constructing the fluorinated framework of the target molecule.

Sustainable and Green Chemistry Aspects in Process Development

The principles of green chemistry are increasingly guiding the development of new synthetic processes, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. dovepress.com

The synthesis of fluorinated compounds like this compound can benefit significantly from green chemistry approaches. Biocatalytic methods, as discussed above, represent a major step towards sustainability. The use of enzymes like aldoxime dehydratases operates in aqueous media under mild conditions, drastically reducing the environmental footprint compared to energy-intensive processes like ammoxidation. nih.govnih.gov

In the realm of transition metal catalysis, developing heterogeneous, recyclable catalysts is a key goal. Palladium nanoparticles supported on materials like modified graphene have been used for Suzuki-Miyaura reactions, allowing for easier catalyst separation and reuse. semanticscholar.org The use of aqueous solvents in these coupling reactions further enhances their green credentials. semanticscholar.org

The choice of fluorinating reagents and reaction pathways is also critical. Developing processes that use less hazardous fluorine sources, such as alkali metal fluorides, is highly desirable. dovepress.com Furthermore, synthetic strategies that maximize atom economy, such as C-H activation and functionalization, are preferred over traditional methods that require pre-functionalized substrates and generate stoichiometric byproducts. rsc.org Recently, a green synthetic process for converting thiols and disulfides into sulfonyl fluorides using potassium fluoride was developed, producing only non-toxic salts as byproducts, which exemplifies the trend towards more environmentally benign fluorination chemistry. eurekalert.org

Industrial-Scale Synthesis and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound involves overcoming several challenges, including reaction control, heat management, and purification. The methodologies employed are geared towards maximizing efficiency and minimizing waste.

The industrial synthesis of substituted benzonitriles often relies on multi-step processes that begin with readily available starting materials. For this compound, a common approach involves the transformation of a corresponding aniline or toluene (B28343) derivative. A plausible scalable route could involve the diazotization of a difluoro-methylaniline followed by a Sandmeyer-type reaction to introduce the nitrile group.

A representative, albeit for a related compound, synthetic method for a difluorinated aromatic compound is the synthesis of 2,6-difluoro-4-hydroxybenzonitrile (B48942) from 3,5-difluoroaniline. This process involves bromination, diazotization hydrolysis, and cyanidation, highlighting a potential pathway that could be adapted for this compound. researchgate.net The choice of reagents and reaction conditions is critical for ensuring the process is amenable to large-scale production, favoring those with lower cost, milder reaction conditions, and suitability for industrial equipment. researchgate.net

Another scalable approach for a related compound, 2,3-difluoro-6-nitrophenol, involves the reaction of 2,3,4-trifluoronitrobenzene with an aqueous solution of an alkali or alkaline earth metal hydroxide. google.com This process notably avoids the use of organic solvents, which is a significant advantage at an industrial scale due to reduced cost and environmental impact. google.com The product is then isolated via steam distillation, a technique well-suited for large-scale purification. google.com While this example leads to a phenol (B47542) and not a benzonitrile, the principle of nucleophilic aromatic substitution on a highly fluorinated benzene ring is a key scalable strategy.

The following table outlines a hypothetical scalable synthetic route for this compound, drawing parallels from established industrial processes for similar compounds.

| Step | Reactant | Reagent(s) | Product | Key Considerations for Scalability |

| 1 | 2,3-Difluoro-6-methylaniline | NaNO₂, HCl | 2,3-Difluoro-6-methylbenzenediazonium chloride | Temperature control during diazotization is crucial to prevent decomposition. |

| 2 | 2,3-Difluoro-6-methylbenzenediazonium chloride | CuCN | This compound | Use of copper cyanide requires careful handling and waste treatment protocols. |

Process optimization is a critical phase in the industrial production of this compound, aiming to maximize product yield and purity while minimizing costs and environmental impact. This is typically achieved by systematically varying reaction parameters such as temperature, pressure, reaction time, and catalyst loading.

The purification of the final product is another area for optimization. Techniques such as recrystallization, distillation, and chromatography are evaluated for their efficiency and scalability. For example, the purification of 2,3-Difluoro-6-methoxybenzaldehyde, an analogue, was achieved by recrystallization from a diethyl ether/petroleum ether mixture to yield a high-purity solid. chemicalbook.com

The following table presents hypothetical data from optimization studies for a key reaction step in the synthesis of this compound, illustrating the impact of varying parameters on yield and purity.

| Parameter | Value | Yield (%) | Purity (%) |

| Temperature (°C) | 50 | 75 | 95 |

| 70 | 85 | 98 | |

| 90 | 82 | 96 | |

| Reaction Time (h) | 2 | 80 | 97 |

| 4 | 85 | 98 | |

| 6 | 84 | 98 | |

| Catalyst Loading (mol%) | 1 | 78 | 96 |

| 2 | 85 | 98 | |

| 3 | 86 | 98 |

Continuous flow chemistry has emerged as a powerful technology for the industrial synthesis of fine chemicals, offering several advantages over traditional batch processing. umontreal.cayoutube.com These benefits include enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous intermediates at any given time, and the potential for higher yields and purity. umontreal.caresearchgate.net The modular nature of flow reactors also allows for easier scaling and integration of multiple reaction steps into a single, continuous process. umontreal.ca

The application of continuous flow has been demonstrated for various multi-step organic syntheses, including the production of active pharmaceutical ingredients. umontreal.ca For instance, a two-step continuous-flow synthesis of 1,2-dimethyl-3-methylsulfanylbenzene via diazotization and methanethiolation significantly reduced the residence time to 1 minute and increased the product yield to 91.7% compared to the batch process. researchgate.net This was attributed to the rapid consumption of the unstable diazonium salt intermediate, preventing its decomposition. researchgate.net

Given the potential hazards associated with diazotization reactions, a continuous flow setup would be particularly advantageous for the industrial-scale synthesis of this compound. The ability to perform reactions at temperatures and pressures not easily achievable in batch reactors can also lead to novel and more efficient synthetic pathways. umontreal.ca

The following table compares key performance indicators for a hypothetical synthesis of this compound using batch versus continuous flow processing, based on typical improvements seen with flow chemistry.

| Parameter | Batch Processing | Continuous Flow Processing |

| Reaction Time | 4-6 hours | 1-10 minutes |

| Yield | ~75-85% | >90% |

| Safety | Accumulation of hazardous intermediates | Minimized volume of hazardous intermediates |

| Scalability | Requires larger reactors | Scaling-out by adding parallel reactors |

| Process Control | Challenging for exothermic reactions | Precise control of temperature and mixing |

Mechanistic Investigations and Reaction Pathway Elucidation of 2,3 Difluoro 6 Methylbenzonitrile Transformations

Elucidation of Detailed Reaction Mechanisms for Key Transformations

The primary reaction pathway for 2,3-Difluoro-6-methylbenzonitrile is anticipated to be nucleophilic aromatic substitution (SNAr). This mechanism is characteristic of aromatic rings bearing strong electron-withdrawing groups and a good leaving group. In this molecule, the nitrile (-CN) group and the two fluorine atoms act as electron-withdrawing substituents, activating the ring towards nucleophilic attack. The fluorine atoms themselves can serve as leaving groups.

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence. nih.gov First, a nucleophile attacks the carbon atom bearing a leaving group (in this case, a fluorine atom), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.gov The negative charge of this intermediate is delocalized across the aromatic ring and is further stabilized by the electron-withdrawing nitrile group. In the second step, the leaving group (fluoride) is expelled, and the aromaticity of the ring is restored.

Recent studies on similar systems have also proposed the possibility of a concerted SNAr mechanism, where the bond formation with the nucleophile and the bond cleavage with the leaving group occur in a single transition state. The operative mechanism, whether stepwise or concerted, can be influenced by the nature of the nucleophile, the solvent, and the specific substitution pattern of the aromatic ring. For this compound, computational studies would be invaluable in determining the precise nature of the transition state and whether a stable Meisenheimer intermediate is formed.

Influence of Fluorine Atoms on Reaction Directivity and Rates

The two fluorine atoms in this compound have a profound impact on both the rate and the regioselectivity (directivity) of its reactions. Fluorine is the most electronegative element, and its strong inductive electron-withdrawing effect (-I effect) significantly activates the aromatic ring towards nucleophilic attack. This activation is a key factor in enabling SNAr reactions to occur under relatively mild conditions.

A critical aspect of SNAr reactions is the nature of the leaving group. Counterintuitively, fluorine is often the best leaving group among the halogens in this type of reaction. nih.gov This is because the rate-determining step is typically the initial nucleophilic attack and the formation of the Meisenheimer complex, not the departure of the leaving group. The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack, accelerating the reaction rate. youtube.com

In terms of directivity, the fluorine atom at the 2-position is ortho to the nitrile group, while the fluorine at the 3-position is meta. Electron-withdrawing groups like the nitrile group provide greater stabilization to the negative charge of the Meisenheimer intermediate when the attack occurs at the ortho or para positions. Therefore, nucleophilic attack is more likely to occur at the carbon bearing the fluorine at the 2-position. The methyl group at the 6-position, being ortho to the C-2 fluorine, will also exert a steric influence, potentially hindering the approach of bulky nucleophiles to this position.

Analysis of Electronic and Steric Effects of Substituents on Reaction Profiles

The reactivity of this compound is a delicate balance of the electronic and steric effects of its substituents.

Electronic Effects:

Nitrile Group (-CN): This is a strong electron-withdrawing group through both induction (-I) and resonance (-M). It significantly activates the ring for nucleophilic attack, particularly at the ortho and para positions.

Fluorine Atoms (-F): As discussed, fluorine exerts a powerful -I effect, activating the ring. It also has a +M (mesomeric or resonance) effect due to its lone pairs, but the inductive effect is generally considered to be dominant in influencing reactivity in SNAr.

Methyl Group (-CH₃): The methyl group is an electron-donating group through induction (+I) and hyperconjugation. This effect slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted ring.

The cumulative electronic effect of two fluorine atoms and a nitrile group overwhelmingly favors nucleophilic aromatic substitution.

Steric Effects:

Methyl Group (-CH₃): The methyl group at the 6-position provides significant steric hindrance around the adjacent fluorine atom at the 2-position. This can influence the regioselectivity of the reaction, especially with large or bulky nucleophiles. A bulky nucleophile might preferentially attack the less sterically hindered fluorine at the 3-position, despite the electronic preference for the 2-position.

Fluorine Atoms (-F): While smaller than a methyl group, the fluorine atoms themselves contribute to the steric environment of the molecule.

The interplay of these effects is crucial. For instance, in a reaction with a small nucleophile like ammonia (B1221849) or hydroxide, electronic factors are likely to dominate, leading to substitution at the 2-position. However, with a bulkier nucleophile, the steric hindrance from the methyl group might steer the reaction towards the 3-position.

Identification and Characterization of Reaction Intermediates

The key intermediate in the stepwise SNAr pathway is the Meisenheimer complex. For this compound, two potential Meisenheimer complexes could be formed upon nucleophilic attack at C-2 or C-3. The identification and characterization of these intermediates are crucial for a complete mechanistic understanding.

Modern analytical techniques can be employed to detect and study these often transient species. Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for observing reaction intermediates that are stable at reduced temperatures. Mass spectrometry techniques, such as electrospray ionization (ESI-MS), can also be used to detect the mass-to-charge ratio of the anionic Meisenheimer complex. youtube.com

Computational chemistry, specifically Density Functional Theory (DFT) calculations, can provide valuable insights into the structure and stability of these intermediates. By modeling the reaction pathway, it is possible to calculate the energies of the transition states and intermediates, helping to predict the most likely reaction course.

Kinetic Studies of Reaction Rates and Selectivity Profiles

Kinetic studies are essential for quantitatively understanding the factors that influence the rate and selectivity of reactions involving this compound. By systematically varying the reaction conditions, such as the nature of the nucleophile, solvent, and temperature, and monitoring the reaction progress over time, valuable data can be obtained.

For example, a series of experiments could be conducted using a range of nucleophiles with varying nucleophilicity and steric bulk. The reaction rates would be measured, likely using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material and the appearance of the product(s).

The selectivity of the reaction (i.e., the ratio of substitution at the 2-position versus the 3-position) would also be determined. This data would provide quantitative evidence for the electronic and steric effects discussed earlier. A Hammett plot, correlating the reaction rates with the electronic properties of different nucleophiles, could further elucidate the electronic demands of the transition state.

Below is a hypothetical data table illustrating the type of information that could be generated from such kinetic studies.

| Nucleophile | Solvent | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) | Product Ratio (2-substitution : 3-substitution) |

|---|---|---|---|---|

| Sodium Methoxide (NaOMe) | Methanol | 25 | Data not available | Data not available |

| Ammonia (NH₃) | Ethanol | 50 | Data not available | Data not available |

| Piperidine | DMF | 25 | Data not available | Data not available |

| tert-Butoxide (t-BuOK) | THF | 25 | Data not available | Data not available |

Advanced Spectroscopic and Structural Characterization of 2,3 Difluoro 6 Methylbenzonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a compound such as 2,3-Difluoro-6-methylbenzonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D NMR techniques, would be required for a complete and unambiguous assignment of its atomic connectivity and spatial arrangement.

Proton (¹H) NMR for Structural Connectivity

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the aromatic protons and the methyl group. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effects of the nitrile and fluorine substituents, and the electron-donating nature of the methyl group. The coupling between adjacent protons and with fluorine nuclei (J-coupling) would provide crucial information about their relative positions.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Aromatic CH | 7.0 - 7.8 | Multiplet | H-H and H-F couplings |

Carbon (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum would reveal the chemical environment of each carbon atom in the molecule. The carbon of the nitrile group (C≡N) would appear at a characteristic downfield shift. The aromatic carbons would show distinct signals influenced by the attached fluorine and methyl groups, with carbon-fluorine couplings providing further structural confirmation.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C≡N | 115 - 120 | Singlet |

| Aromatic C-F | 145 - 165 | Doublet |

| Aromatic C-H | 110 - 140 | Singlet or Doublet |

| Aromatic C-CH₃ | 130 - 145 | Doublet |

| Aromatic C-CN | 100 - 115 | Doublet |

Fluorine (¹⁹F) NMR for Fluorine Atom Environments

¹⁹F NMR is highly sensitive to the local electronic environment of fluorine atoms. For this compound, two distinct signals would be expected for the two non-equivalent fluorine atoms at the C2 and C3 positions. The chemical shifts and the coupling between the two fluorine atoms (F-F coupling), as well as couplings to adjacent protons (H-F coupling), would be diagnostic.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| F at C2 | -110 to -140 | Doublet of multiplets | F-F and F-H couplings |

Advanced 2D NMR Techniques for Full Assignment

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): Would establish correlations between J-coupled protons, helping to trace the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two or three bonds, which is critical for identifying the placement of the methyl and nitrile groups relative to the fluorinated aromatic ring.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization, which can aid in structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the accurate mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its molecular formula (C₈H₅F₂N).

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass |

|---|---|

| [M]⁺ | 153.0389 |

The fragmentation pattern in the mass spectrum would likely involve the loss of small neutral molecules or radicals, such as HCN, HF, or a methyl radical, from the molecular ion. The analysis of these fragments would provide further corroboration of the proposed structure.

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Detailed experimental and computational vibrational spectroscopy studies on this compound are not available in the reviewed scientific literature.

Fourier Transform Infrared (FT-IR) Spectroscopy

No experimental FT-IR spectra for this compound have been published. This technique would typically reveal the characteristic vibrational modes of its functional groups, including the C≡N (nitrile) stretch, C-F (fluorine) stretches, C-H (methyl and aromatic) stretches, and various bending modes of the benzene (B151609) ring.

Fourier Transform Raman (FT-Raman) Spectroscopy

Similarly, published FT-Raman spectra for this compound could not be located. Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar bonds, offering valuable information on the molecule's carbon backbone and symmetric vibrations.

Normal Coordinate Analysis and Potential Energy Distribution (PED) Calculations

Without experimental spectra and accompanying computational studies, no Normal Coordinate Analysis or Potential Energy Distribution calculations for this compound can be reported. These calculations are essential for assigning specific atomic motions to the observed vibrational frequencies. For a related compound, 2-chloro-6-methylbenzonitrile, PED analysis shows that the C≡N stretching frequency has an 88% contribution from the C≡N stretching force constant, with a 12% mixing from the C-CN stretching mode. researchgate.net A similar analysis would be necessary to accurately interpret the vibrational modes of this compound.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

There is no record of a crystal structure determination for this compound in crystallographic databases. Therefore, information regarding its unit cell parameters, space group, bond lengths, bond angles, and intermolecular interactions in the solid state is currently unknown.

Theoretical and Computational Chemistry Studies on 2,3 Difluoro 6 Methylbenzonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of 2,3-Difluoro-6-methylbenzonitrile. These calculations, based on the principles of quantum mechanics, provide detailed information about the molecule's geometry, energy, and electronic properties.

Density Functional Theory (DFT) for Geometry Optimization and Thermochemistry

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. utexas.edu It is often employed for geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule, and for calculating thermochemical properties such as enthalpy, entropy, and Gibbs free energy. For substituted benzonitriles, DFT calculations, such as those using the B3LYP functional with a suitable basis set like 6-311+G(2df, 2p), have been shown to provide a good balance between accuracy and computational cost for determining molecular geometries and vibrational frequencies. derpharmachemica.com The choice of functional and basis set is crucial for obtaining reliable results. derpharmachemica.com

Ab Initio Methods for High-Level Electronic Property Calculations

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate calculations of electronic properties. nih.govacs.org For fluorinated benzene (B151609) derivatives, ab initio methods have been used to study the effects of fluorine substitution on the stability and aromaticity of the benzene ring. nih.gov For instance, MP2 calculations with an aug-cc-pVDZ basis set have been employed to investigate interactions in fluorinated inhibitors of human carbonic anhydrase II. acs.org These high-level calculations are essential for understanding subtle electronic effects and intermolecular interactions. nih.govacs.org

Evaluation of Basis Sets and Exchange-Correlation Functionals

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional. A basis set is a set of mathematical functions used to represent the electronic wave function. Larger basis sets, such as the 6-311++G(d,p) set, generally provide more accurate results but are computationally more demanding. researchgate.net The exchange-correlation functional in DFT approximates the complex electron-electron interactions. The B3LYP functional is a popular hybrid functional that often yields good results for organic molecules. derpharmachemica.com The selection of an appropriate combination of basis set and functional is a critical step in any computational study and is often validated by comparing calculated results with experimental data where available. derpharmachemica.com

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding and predicting the chemical reactivity of a molecule. researchgate.netnih.gov It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. nih.gov

The MEP surface of a molecule like this compound reveals regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). nih.govresearchgate.net The negative regions, often associated with lone pairs of electrons on electronegative atoms like nitrogen and fluorine, are susceptible to electrophilic attack. Conversely, the positive regions, usually found around hydrogen atoms, indicate sites for nucleophilic attack. The MEP analysis can therefore predict how the molecule will interact with other reagents and can help in understanding non-covalent interactions. researchgate.net

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry for predicting the reactivity of molecules by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.orglibretexts.org The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. youtube.com

The energies and shapes of the HOMO and LUMO of this compound determine its reactivity in various chemical reactions. A smaller HOMO-LUMO energy gap generally indicates higher reactivity. researchgate.net The distribution of the HOMO and LUMO across the molecule can pinpoint the specific atoms or regions most likely to be involved in a reaction. For large molecules, the concept of frontier molecular orbitalets (FMOLs) has been developed to localize the reactive regions more effectively than the often-delocalized canonical molecular orbitals. nih.gov

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | - | Highest Occupied Molecular Orbital; associated with nucleophilicity. |

| LUMO | - | Lowest Unoccupied Molecular Orbital; associated with electrophilicity. |

| HOMO-LUMO Gap | - | Energy difference between HOMO and LUMO; indicates chemical reactivity. |

Conformational Analysis and Intramolecular Interactions

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nobelprize.org For this compound, the rotation of the methyl group is a key conformational feature. The relative orientation of the methyl hydrogens with respect to the fluorine atoms and the nitrile group can influence the molecule's stability and properties.

Molecular Docking and Dynamics Simulations for Conceptual Binding Studies

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, such as a protein or a nucleic acid. These methods are fundamental in drug discovery and materials science for understanding binding affinities and mechanisms.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, a hypothetical docking study would involve a target protein of interest. The process would begin with the generation of a 3D structure of the molecule. The nitrile group and the fluorine atoms are key features that would influence its binding mode. The electron-withdrawing nature of the fluorine atoms and the nitrile group can lead to specific interactions, such as hydrogen bonds, halogen bonds, and dipole-dipole interactions, with the amino acid residues in the active site of a protein.

For instance, in studies of similar fluorinated benzamides, the fluorine atoms have been shown to engage in hydrophobic interactions and can also act as weak hydrogen bond acceptors. acs.org The nitrile group in this compound could potentially form hydrogen bonds with suitable donor groups in a protein's binding pocket.

A hypothetical study could reveal the role of the methyl group in the binding, potentially contributing to hydrophobic interactions or causing steric hindrance depending on the topology of the binding site. The difluoro substitution pattern would also be critical in determining the molecule's electrostatic potential and its interactions with the protein.

Table 1: Hypothetical Interaction Profile of this compound in a Protein Binding Site

| Functional Group | Potential Interaction Type | Interacting Protein Residue (Example) |

| Nitrile (C≡N) | Hydrogen Bond Acceptor | Arginine, Lysine (NH groups) |

| Aromatic Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

| Fluorine Atoms | Halogen Bond, Hydrophobic | Leucine, Valine, Alanine |

| Methyl Group | Hydrophobic Interaction | Isoleucine, Proline |

Predictive Modeling of Chemical Reactivity and Selectivity

Predictive modeling of chemical reactivity and selectivity aims to forecast the outcome of chemical reactions, including reaction rates and the distribution of products. This is often achieved through quantum mechanical calculations and the development of quantitative structure-activity relationship (QSAR) models.

The chemical reactivity of this compound is largely dictated by the electronic properties of the substituted benzene ring. The two fluorine atoms and the nitrile group are strong electron-withdrawing groups, which makes the aromatic ring electron-deficient. This has significant implications for its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. The positions of the substituents create a unique electronic and steric environment that will govern the regioselectivity of such reactions.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring in this compound makes it a good candidate for SNAr reactions. In these reactions, a nucleophile attacks the aromatic ring, leading to the substitution of one of the leaving groups, which in this case would likely be one of the fluorine atoms. The regioselectivity of the attack would be influenced by the combined directing effects of the fluorine, methyl, and nitrile groups. Computational models, such as those based on Density Functional Theory (DFT), could be used to calculate the activation energies for nucleophilic attack at the different positions of the ring, thereby predicting the most likely site of substitution.

C-C Bond Activation: The activation of the C-CN bond in benzonitriles by transition metal complexes is another area where predictive modeling is valuable. Studies on fluorinated benzonitriles have shown that the presence and position of fluorine atoms can significantly affect the thermodynamics and kinetics of C-C bond activation. acs.org DFT calculations could be employed to model the oxidative addition of the C-CN bond of this compound to a metal center, such as nickel(0). This would provide insights into the reaction mechanism and the influence of the fluoro and methyl substituents on the reaction barrier.

Predictive Models: By combining computational data with experimental results from related compounds, it is possible to build quantitative models that predict the reactivity and selectivity of this compound in various reactions. nih.gov These models often use molecular descriptors derived from quantum chemical calculations, such as atomic charges, orbital energies (HOMO/LUMO), and electrostatic potential maps, to correlate the molecular structure with its chemical behavior.

Table 2: Predicted Reactivity Parameters for this compound

| Parameter | Predicted Value/Trend | Implication for Reactivity |

| Electron Density on Aromatic Ring | Low | Activated towards nucleophilic attack |

| LUMO Energy | Low | Favorable for accepting electrons from nucleophiles |

| Steric Hindrance around C6 | High (due to methyl group) | May hinder attack at adjacent positions |

| Regioselectivity in SNAr | Dependent on nucleophile and reaction conditions | Predictive models can determine the most likely substitution site |

Application Oriented Research of 2,3 Difluoro 6 Methylbenzonitrile and Its Analogues in Chemical Sciences

Role as a Versatile Building Block in Complex Organic Synthesis

2,3-Difluoro-6-methylbenzonitrile and its isomers are recognized as important intermediates in organic synthesis. The presence of multiple functional groups—the nitrile, the fluorine atoms, and the methyl group on the benzene (B151609) ring—offers several sites for chemical modification, allowing for a range of transformations. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The fluorine atoms can activate the aromatic ring for nucleophilic substitution or be retained to impart specific electronic properties to the final molecule.

The versatility of similar benzonitrile (B105546) derivatives is highlighted in their use in multi-step syntheses. For instance, the synthesis of complex substituted benzenes often involves a strategic sequence of reactions where the order of functional group introduction and modification is critical to achieving the desired product. While specific, complex multi-step syntheses starting directly from this compound are not extensively detailed in publicly available research, the known reactivity of its functional groups suggests its potential utility in constructing intricate molecular architectures. The principles of retrosynthetic analysis would identify such a compound as a valuable starting material for targets requiring a 2,3-difluoro-6-methylphenyl moiety.

Precursor for Advanced Pharmaceutical Intermediates and Scaffolds

Fluorinated compounds play a crucial role in the pharmaceutical industry due to the ability of fluorine to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. Benzonitrile derivatives are key precursors in the synthesis of numerous active pharmaceutical ingredients (APIs).

A notable application of closely related compounds is in the synthesis of quinolone antibiotics, a class of broad-spectrum antibacterial agents. The fluorine atom at the C-6 position of the quinolone ring is a common feature and is known to be crucial for their antibacterial activity. nih.gov The synthesis of these complex heterocyclic systems often involves the use of appropriately substituted fluorinated aromatic precursors. While a direct synthetic route to a marketed drug from this compound is not explicitly documented, its structural motifs are present in precursors for potent pharmaceutical agents. For example, the related compound 2,3-difluoro-6-nitrobenzonitrile (B2356266) is a key intermediate in the synthesis of 2,3,6-trifluorobenzoic acid, which in turn is a valuable precursor for quinolonecarboxylic acid anti-infective agents.

Furthermore, the pyrido[2,3-d]pyrimidine (B1209978) scaffold is a privileged structure in medicinal chemistry, with compounds like Palbociclib being potent inhibitors of cyclin-dependent kinases (CDKs) used in cancer therapy. nih.gov The synthesis of such pyridopyrimidine derivatives often starts from substituted pyridines or pyrimidines, and the introduction of fluorine atoms can significantly modulate their biological activity. nih.gov The structural elements of this compound make it a plausible precursor for novel analogues of such kinase inhibitors.

Intermediate in Agrochemical Development

The agrochemical industry also heavily relies on fluorinated organic compounds for the development of new and effective pesticides and herbicides. The introduction of fluorine can enhance the efficacy and selectivity of these agents.

A significant class of insecticides is the pyrethroids. The synthesis of advanced pyrethroid pesticides has been shown to utilize fluorinated aromatic intermediates. For instance, 2,3,6-trifluorobenzoic acid, which can be prepared from 2,3-difluoro-6-nitrobenzonitrile, is an important intermediate for the synthesis of pyrethroid pesticides with advantageous properties. This highlights the potential of the 2,3-difluoro-benzonitrile framework in the development of new crop protection agents. The specific use of the methyl-substituted analogue, this compound, in this context remains an area for further exploration, but its structural similarity to known precursors suggests its potential as a valuable intermediate.

Contributions to Novel Heterocyclic Compound Synthesis

Heterocyclic compounds are of immense importance in chemistry, forming the core structure of many pharmaceuticals, agrochemicals, and functional materials. The reactivity of the nitrile group in benzonitriles makes them excellent starting materials for the construction of various heterocyclic rings.

The synthesis of pyrido[2,3-d]pyrimidines, a class of heterocycles with significant biological activity, often involves the condensation of a pyrimidine (B1678525) derivative with a three-carbon component. nih.gov While direct synthesis from this compound is not prominently featured in the literature, the general synthetic strategies for this class of compounds suggest that a suitably functionalized derivative of this benzonitrile could serve as a precursor to the pyridine (B92270) portion of the fused ring system. The synthesis of related difluorobenzonitriles, such as 2,6-difluorobenzonitrile (B137791), is well-established and these compounds are known intermediates for various heterocyclic systems. google.comresearchgate.net

Potential in Materials Science and Electronic Applications

The unique electronic properties conferred by fluorine atoms make fluorinated organic molecules highly attractive for applications in materials science, particularly in the field of organic electronics.

Liquid Crystals: Fluorinated compounds are extensively used in the design of liquid crystals (LCs) for display applications. The introduction of fluorine atoms can significantly influence the mesomorphic properties, dielectric anisotropy, and viscosity of LC materials. nih.gov Specifically, terphenyl systems with 2,3-difluoro substituents have been synthesized to create host materials for ferroelectric liquid crystal displays with low viscosity and negative dielectric anisotropy. nih.gov While the direct incorporation of this compound into a liquid crystal molecule has not been reported, its rigid aromatic core and the presence of polar fluorine atoms make it a promising building block for the synthesis of novel liquid crystalline materials.

Organic Light-Emitting Diodes (OLEDs): In the realm of organic electronics, fluorinated benzonitriles have been investigated as precursors for phosphorescent materials used in OLEDs. For example, 2,6-difluorobenzonitrile is a key starting material for the synthesis of iridium-based phosphorescent emitters. google.com These materials are crucial for achieving high-efficiency organic light-emitting devices. The electronic properties of the 2,3-difluoro substitution pattern in this compound could potentially be harnessed to develop new host or emitter materials for OLEDs with tailored properties.

Analytical and Process Chemistry Research for 2,3 Difluoro 6 Methylbenzonitrile

Development of Robust Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are indispensable for the qualitative and quantitative assessment of 2,3-Difluoro-6-methylbenzonitrile, enabling the separation and detection of the main compound from any impurities or by-products.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity determination and quantitative analysis of this compound. A reverse-phase HPLC method is typically developed for this purpose, offering high resolution and sensitivity. While specific application notes for this compound are not widely published, methods developed for structurally similar fluorinated aromatic compounds, such as 2,4,6-Trifluoro Benzoic Acid, can be adapted. A typical method would involve a C18 stationary phase with a mobile phase consisting of a gradient mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Value |

| Stationary Phase | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

This method would be capable of separating this compound from common process impurities. Method validation according to ICH guidelines would be necessary to ensure specificity, linearity, accuracy, precision, and robustness.

Gas Chromatography (GC) is a suitable alternative for the analysis of the relatively volatile this compound, particularly for assessing purity and identifying volatile organic impurities. A capillary GC method with a flame ionization detector (FID) or a mass spectrometer (MS) can provide high-resolution separation and sensitive detection. The choice of a mid-polarity capillary column is often effective for separating isomers and related aromatic compounds.

Table 2: Proposed GC Method Parameters for this compound

| Parameter | Value |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | FID or MS |

| Detector Temperature | 300 °C (FID) |

| Injection Mode | Split (e.g., 50:1) |

This technique is particularly useful for detecting residual solvents and low-boiling point by-products from the synthetic process. Analysis of related halogenated benzonitriles has been successfully performed using GC to monitor reaction progress and product purity. google.com

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective tool for real-time monitoring of the synthesis of this compound. thieme.de It allows chemists to quickly assess the consumption of starting materials and the formation of the product. In the synthesis of related compounds, TLC has been effectively used to monitor the progress of reactions involving fluorinated benzonitriles. hep.com.cn A typical TLC system would utilize a silica gel plate as the stationary phase and a mixture of non-polar and polar organic solvents as the mobile phase.

Table 3: Suggested TLC System for Monitoring this compound Synthesis

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 plates |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 80:20 v/v) |

| Visualization | UV light (254 nm) and/or staining with potassium permanganate (B83412) |

By spotting the reaction mixture alongside the starting material and product standards, the progress of the reaction can be qualitatively tracked.

Standardization of Analytical Protocols for Quality Control

For routine quality control of this compound, the developed analytical methods, particularly HPLC and GC, must be rigorously standardized and validated. Standardization ensures that the methods are reliable, reproducible, and fit for their intended purpose, which is to confirm the identity, purity, and strength of the compound.

The validation of these analytical protocols should be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH). Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Accuracy: The closeness of test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Standard Operating Procedures (SOPs) must be documented for each analytical method, detailing sample preparation, instrument setup, data acquisition, and analysis protocols to ensure consistent execution by different analysts and on different instruments.

Characterization of Impurities and By-products in Synthetic Pathways

The identification and characterization of impurities and by-products are critical for optimizing the synthetic pathway of this compound and ensuring the quality of the final product. Impurities can arise from starting materials, intermediates, reagents, or side reactions.

A plausible synthetic route to this compound could involve the fluorination of a corresponding chlorinated or nitrated precursor. For instance, processes involving halogen exchange reactions are common for producing fluorinated aromatics. google.com Potential impurities could therefore include:

Unreacted Starting Materials: e.g., 2,3-Dichloro-6-methylbenzonitrile or 2-Fluoro-3-chloro-6-methylbenzonitrile.

Isomeric Impurities: Positional isomers that may be present in the starting materials or formed during the synthesis.

Over- or Under-fluorinated Products: Compounds with more or fewer fluorine atoms than the target molecule.

Hydrolysis Products: Formation of the corresponding benzoic acid or amide if water is present during the synthesis or work-up.

The characterization of these impurities typically involves a combination of chromatographic and spectroscopic techniques. HPLC and GC can be used to isolate the impurities, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for structural elucidation.

Table 4: Potential Impurities in the Synthesis of this compound and Methods for Characterization

| Potential Impurity | Possible Origin | Analytical Characterization Techniques |

| 2,3-Dichloro-6-methylbenzonitrile | Unreacted starting material | GC-MS, HPLC-UV |